2-Cyclohepten-1-one
Overview
Description
2-Cyclohepten-1-one, also known as cyclohept-2-en-1-one, is an organic compound with the molecular formula C₇H₁₀O. It is a seven-membered ring compound containing a double bond and a ketone functional group. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications .
Synthetic Routes and Reaction Conditions:
One-Carbon Ring Expansion of Cycloalkanones: This method involves the expansion of cyclohexanone to this compound.
Dehydrohalogenation of Ethylene Ketals: this compound can be synthesized by dehydrohalogenation of the ethylene ketals of 2-chloro- and 2-bromocycloheptanone, followed by hydrolysis.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale application of the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to ensure consistent product quality .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Reduction: This compound can be reduced to cycloheptanone using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, where the ketone group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed:
Oxidation: Products include carboxylic acids and other oxidized derivatives.
Reduction: The primary product is cycloheptanone.
Substitution: Various substituted cycloheptenones and related compounds can be formed
Mechanism of Action
Target of Action
2-Cyclohepten-1-one, also known as Cyclohept-2-enone, is an α,β-enone
Mode of Action
The compound is known to undergo regioselective reactions with various reagents. For instance, it reacts with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone . These reactions suggest that this compound can form covalent bonds with its targets, leading to changes in their structure and function.
Pharmacokinetics
Its physical properties such as its liquid form and density of 0988 g/mL at 25 °C suggest that it could be absorbed and distributed in the body
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability. Other factors such as pH and the presence of other reactive substances could also potentially influence its action and efficacy.
Biochemical Analysis
Biochemical Properties
2-Cyclohepten-1-one is known to undergo regioselective reactions with various reagents. For instance, it reacts with allyl indium reagent in the presence of TMSCl . It also reacts with Bu2Zn in the presence of catalytic amounts of Cu(OTf)2 and CH2-bridged azolium salts to give (S)-3-butylcycloheptanone
Molecular Mechanism
It is known to participate in regioselective reactions, suggesting that it may interact with certain biomolecules in a specific manner
Scientific Research Applications
2-Cyclohepten-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: Studies have explored its potential biological activities, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of fragrances, flavors, and other fine chemicals
Comparison with Similar Compounds
2-Cyclopenten-1-one: A five-membered ring analog with similar reactivity but different ring strain and stability.
2-Cyclohexen-1-one: A six-membered ring analog with similar reactivity but different physical properties.
Cycloheptanone: The saturated analog of 2-Cyclohepten-1-one, lacking the double bond and exhibiting different reactivity.
Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct reactivity and stability compared to its five- and six-membered ring analogs. Its ability to participate in a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
cyclohept-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-5-3-1-2-4-6-7/h3,5H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZCRDVTWUYLPTR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C=CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149916 | |
Record name | Cyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1121-66-0 | |
Record name | 2-Cyclohepten-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1121-66-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohept-2-en-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001121660 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohepten-1-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155333 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohept-2-en-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30149916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohept-2-en-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.032 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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